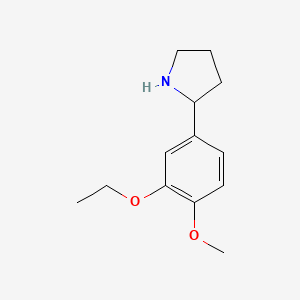
ethanol;oxovanadium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol;oxovanadium is a coordination compound where ethanol molecules are coordinated to an oxovanadium center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethanol;oxovanadium can be synthesized through the reaction of vanadium pentoxide (V₂O₅) with ethanol under controlled conditions. The reaction typically involves heating vanadium pentoxide in ethanol, leading to the formation of the oxovanadium complex. The reaction can be represented as follows:
V2O5+2C2H5OH→2VO(C2H5OH)2+H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature and reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanol;oxovanadium undergoes various chemical reactions, including:
Oxidation: The oxovanadium center can be oxidized to higher oxidation states, leading to the formation of different vanadium oxides.
Reduction: The compound can be reduced to lower oxidation states, which can alter its chemical properties and reactivity.
Substitution: Ethanol ligands can be substituted with other ligands, such as water or other alcohols, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are often used.
Substitution: Ligand substitution reactions can be carried out using various alcohols or water under controlled conditions.
Major Products:
Oxidation: Higher vanadium oxides, such as vanadium(V) oxide (V₂O₅).
Reduction: Lower oxidation state vanadium compounds, such as vanadium(III) oxide (V₂O₃).
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Ethanol;oxovanadium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions and the epoxidation of alkenes.
Biology: The compound has been studied for its potential biological activity, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, such as its use in anticancer treatments and as an antimicrobial agent.
Industry: this compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which ethanol;oxovanadium exerts its effects involves the interaction of the oxovanadium center with molecular targets. The oxovanadium center can undergo redox reactions, which can alter the oxidation state of vanadium and affect its reactivity. These redox reactions are crucial for the compound’s catalytic activity and its potential biological effects. The molecular targets and pathways involved include enzymes and cellular components that are sensitive to changes in redox state.
Comparaison Avec Des Composés Similaires
Ethanol;oxovanadium can be compared with other oxovanadium complexes, such as:
Vanadyl acetylacetonate: Used as a catalyst in organic synthesis, particularly in the epoxidation of allylic alcohols.
Vanadyl sulfate: Commonly used in biological studies for its insulin-mimetic properties.
Vanadyl phosphate: Known for its catalytic activity in oxidation reactions.
Propriétés
Formule moléculaire |
C6H18O4V |
|---|---|
Poids moléculaire |
205.15 g/mol |
Nom IUPAC |
ethanol;oxovanadium |
InChI |
InChI=1S/3C2H6O.O.V/c3*1-2-3;;/h3*3H,2H2,1H3;; |
Clé InChI |
IDIDIJSLBFQEKY-UHFFFAOYSA-N |
SMILES canonique |
CCO.CCO.CCO.O=[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


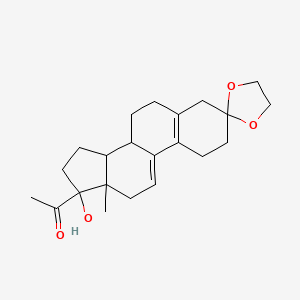
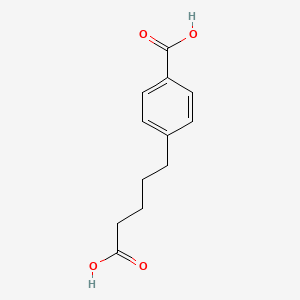
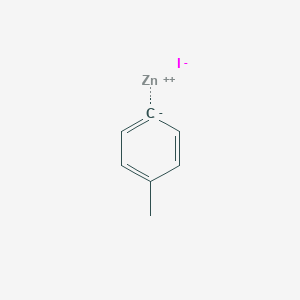
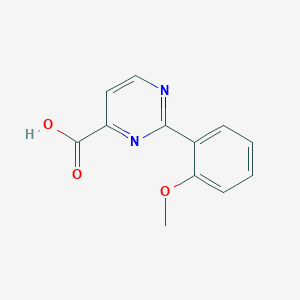






![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)
